molecular formula C21H23N5O2 B2925517 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzamide CAS No. 887215-43-2

4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzamide

Cat. No. B2925517
CAS RN: 887215-43-2
M. Wt: 377.448
InChI Key: ZWTKXAOPBNWQQH-UHFFFAOYSA-N
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Description

4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzamide, also known as BIBN4096BS, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. The CGRP receptor is widely distributed in the body and plays a crucial role in the regulation of pain and inflammation. BIBN4096BS has been extensively studied for its potential therapeutic applications in various diseases, including migraine, arthritis, and cancer.

Scientific Research Applications

I have conducted a search for the scientific research applications of the compound known as “4-{2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]acetamido}benzamide” and its alternative name. While there is extensive information on the applications of benzimidazole derivatives in general, specific details about this compound’s unique applications are not readily available in the search results.

Benzimidazole derivatives are known for their wide range of applications in various fields such as pharmaceuticals, materials chemistry, electronics, technology, dyes, pigments, and agriculture . They have been used as drugs with anticancer, antihypertensive, antiviral, antifungal, anti-HIV, anti-convulsant, and anti-diabetic properties . Additionally, they serve as important intermediates in organic reactions and ligands for asymmetric catalysis .

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various targets .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific interactions with its targets and the resulting changes would depend on the specific biological activity exhibited by the compound.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could be affected .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biological activity exhibited by the compound. For example, if the compound exhibits antibacterial activity, it might result in the inhibition of bacterial growth. If it exhibits antitumor activity, it might result in the inhibition of tumor cell proliferation .

properties

IUPAC Name

4-[[2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c22-20(28)14-5-7-16(8-6-14)23-19(27)13-26-11-9-15(10-12-26)21-24-17-3-1-2-4-18(17)25-21/h1-8,15H,9-13H2,(H2,22,28)(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTKXAOPBNWQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzamide

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